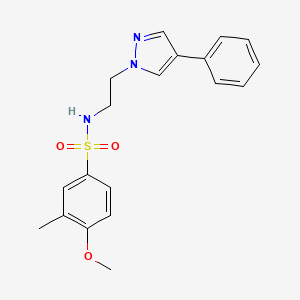

4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

The compound 4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide features a benzenesulfonamide core substituted with methoxy and methyl groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is connected via an ethyl linker to a pyrazole ring bearing a phenyl substituent at the 4-position. This structural framework is characteristic of sulfonamide-based therapeutics, which often exhibit diverse biological activities due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-15-12-18(8-9-19(15)25-2)26(23,24)21-10-11-22-14-17(13-20-22)16-6-4-3-5-7-16/h3-9,12-14,21H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVVZTPVWQOAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the sulfonamide group. Common reagents used in these reactions include phenylhydrazine, ethyl acetoacetate, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Often used to reduce nitro groups to amines.

Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory markers such as TNF-α and IL-6. In vitro studies demonstrated that it could reduce oxidative stress mediators like nitric oxide (NO) in macrophages activated with lipopolysaccharide (LPS), confirming its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has shown promise in cancer research, particularly against various tumor cell lines. For instance, studies have indicated that similar pyrazole derivatives can inhibit the proliferation of HeLa (cervical cancer) and HepG2 (liver cancer) cells with significant efficacy . The structure-activity relationship (SAR) analyses suggest that modifications at specific positions of the pyrazole ring can enhance anticancer activity, making it a subject of interest for developing new cancer therapeutics .

Antibacterial Properties

Recent studies have explored the antibacterial potential of sulfonamide derivatives, including those based on pyrazole structures. The compound has been evaluated against common bacterial strains such as Escherichia coli, showing notable antibacterial activity . This opens avenues for its application in treating bacterial infections.

Data Tables

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of the compound by assessing its impact on cytokine production in LPS-stimulated macrophages. Results indicated a substantial reduction in TNF-α and IL-6 levels, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Case Study 2: Anticancer Efficacy

In another investigation, a series of pyrazole derivatives were synthesized and tested for their antiproliferative activity against several cancer cell lines. The compound demonstrated significant cytotoxicity against HeLa cells, with further exploration revealing that structural modifications could enhance its effectiveness .

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and similar benzenesulfonamide derivatives (data derived from provided evidence):

Structural and Functional Insights

Substituent Effects on Solubility and Bioavailability The methoxy group in the target compound (4-OCH₃) is electron-donating, improving aqueous solubility compared to the methyl (4-CH₃) and chlorophenyl (4-Cl) groups in analogs .

Synthetic Methodologies

- The target compound’s ethyl linker between sulfonamide and pyrazole may require multi-step synthesis, whereas analogs like employ Suzuki-Miyaura coupling (e.g., boronic acid with Pd catalysis) for pyrazole functionalization, yielding 28% in one example .

Biological Activity Considerations Fluorinated derivatives (e.g., ) often exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.

Analytical Techniques

Biological Activity

4-Methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H21N3O3S

- Molecular Weight : 371.5 g/mol

- CAS Number : 2034505-17-2

This compound exhibits biological activity primarily through inhibition of specific enzymes and pathways involved in various diseases. Notably, it has been studied for its effects on carbonic anhydrase isozymes, which play a crucial role in physiological processes such as respiration and acid-base balance.

Enzyme Inhibition

Recent studies indicate that derivatives of pyrazole, including the compound , can inhibit human carbonic anhydrases (hCAII, hCAXII). For instance, compounds with similar structures have shown varying degrees of inhibition with IC50 values ranging from 0.75 to 1.20 μM against hCAII and hCAXII .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. Pyrazole derivatives have demonstrated significant antiproliferative effects against multiple cancer cell lines:

- Breast Cancer (MDA-MB-231) : Exhibited promising cytotoxicity.

- Liver Cancer (HepG2) : Showed significant growth inhibition.

- Colorectal Cancer : Indicated potential for therapeutic application .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The presence of specific functional groups in the structure enhances these properties, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Q & A

Q. What advanced purification techniques remove persistent impurities during synthesis?

- Methodology : Preparative HPLC with C18 columns separates closely related byproducts (e.g., regioisomers). Chiral chromatography resolves enantiomeric impurities. Recrystallization in ethanol/water mixtures improves crystalline purity. MS-guided fractionation identifies impurities for targeted removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.